2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative functionalized with a 3-ethyl group, a 7-(4-methylphenyl) substituent, and a sulfanyl-linked acetamide moiety bound to a 2-methoxyphenyl group. The ethyl and methylphenyl groups likely enhance lipophilicity, influencing membrane permeability and target binding, while the methoxyphenyl acetamide may modulate receptor selectivity .
Properties
IUPAC Name |
2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-27-23(29)22-21(17(13-31-22)16-11-9-15(2)10-12-16)26-24(27)32-14-20(28)25-18-7-5-6-8-19(18)30-3/h5-13H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYYJTKGHOHENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a derivative of thienopyrimidine, a class of compounds known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. The specific compound under review has been tested against various bacterial strains. A study demonstrated that compounds containing the thienopyrimidine ring structure possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against strains such as Escherichia coli and Staphylococcus aureus.
- Results showed that it has a comparable efficacy to established antibiotics, indicating its potential as a therapeutic agent.
The biological activity of thienopyrimidine derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and replication. The presence of the sulfanyl group in this compound may enhance its interaction with bacterial targets, leading to increased efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications at specific positions on the thienopyrimidine scaffold can significantly influence the antimicrobial potency.
Notable SAR Insights:
- Substitution at the 3-position with various side chains has been shown to enhance antimicrobial activity.
- The presence of electron-donating groups (like methoxy) at the 2-position contributes to improved solubility and bioavailability.
Case Studies
- In Vitro Studies : A series of experiments were conducted where different derivatives of thienopyrimidine were synthesized and tested for their antibacterial activity. The compound exhibited strong activity against M. tuberculosis with an MIC value significantly lower than that of standard treatments .
- Toxicity Assessment : Hemolytic assays were performed to evaluate the toxicity profile of the most potent compounds derived from thienopyrimidine. The results indicated that these compounds are non-toxic at concentrations up to 200 µmol/L .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Note: *Molecular weight of the target compound is calculated based on its formula (C₂₄H₂₃N₃O₃S₂).
Key Structural Differences:
- Core Heterocycle: The target compound’s thieno[3,2-d]pyrimidinone core differs from quinazoline-based analogues (e.g., compound 39 in ), which may alter binding kinetics due to sulfur incorporation and ring planarity.
- Substituent Effects: The 3-ethyl group in the target compound may confer greater metabolic stability compared to 3-methyl (as in ) or nitroaryl groups (as in ).
Pharmacological Activity
- Anticancer Potential: Quinazoline-sulfonyl acetamides (e.g., compound 39 ) demonstrated IC₅₀ values <10 µM against HCT-116 and MCF-7 cells, suggesting that the target compound’s thienopyrimidinone core could exhibit comparable or superior activity due to enhanced π-π stacking with kinase domains.
- Kinase Inhibition : The 2-methoxyphenyl group in the target compound resembles FPR1 antagonists (e.g., compound 35a ), which showed submicromolar binding affinity. However, the nitro group in may introduce electron-withdrawing effects, reducing bioavailability compared to the target’s methylphenyl substituent.
Research Findings and Implications
- Molecular Modeling: Docking studies on FPR1 antagonists (e.g., ) suggest that the 2-methoxyphenyl group in the target compound may occupy hydrophobic pockets in kinase domains, while the thienopyrimidinone core could hydrogen-bond with catalytic lysine residues.
- Structure-Activity Relationship (SAR) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
